Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl-
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Overview
Description
Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- is an organic compound with the molecular formula C16H23NO2 This compound is a derivative of benzamide, featuring allyloxy, diethyl, and dimethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzamide as the core structure.
Substitution Reactions: Allyloxy, diethyl, and dimethyl groups are introduced through substitution reactions. Common reagents include allyl bromide, diethylamine, and methyl iodide.
Reaction Conditions: These reactions are usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the allyloxy, diethyl, or dimethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, simpler in structure but with similar core properties.
N,N-Diethylbenzamide: Lacks the allyloxy and dimethyl groups, resulting in different reactivity and applications.
4-Allyloxybenzamide: Contains the allyloxy group but lacks the diethyl and dimethyl substituents.
Uniqueness
Benzamide, 4-allyloxy-N,N-diethyl-3,5-dimethyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
7192-66-7 |
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Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
N,N-diethyl-3,5-dimethyl-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H23NO2/c1-6-9-19-15-12(4)10-14(11-13(15)5)16(18)17(7-2)8-3/h6,10-11H,1,7-9H2,2-5H3 |
InChI Key |
ZIQJZCYECYAVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)C)OCC=C)C |
Origin of Product |
United States |
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